cis-Trikentrin A

Catalog No.
S14903034
CAS No.
M.F
C15H19N
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Trikentrin A

Product Name

cis-Trikentrin A

IUPAC Name

(6R,8S)-4-ethyl-6,8-dimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C15H19N/c1-4-11-8-13-9(2)7-10(3)14(13)15-12(11)5-6-16-15/h5-6,8-10,16H,4,7H2,1-3H3/t9-,10+/m1/s1

InChI Key

MALBSYUZNPGJPQ-ZJUUUORDSA-N

Canonical SMILES

CCC1=CC2=C(C(CC2C)C)C3=C1C=CN3

Isomeric SMILES

CCC1=CC2=C([C@H](C[C@H]2C)C)C3=C1C=CN3

Cis-Trikentrin A is a naturally occurring indole alkaloid characterized by its unique structural features, including a fused bicyclic system. It is derived from the Trikentrin family of compounds, which are known for their complex polycyclic structures and significant biological activities. The compound exhibits an annulated indole structure, which is relatively rare in nature, making it a subject of interest in organic chemistry and pharmacology.

Typical of indole derivatives. Key reactions include:

  • Diels-Alder Reactions: This reaction has been utilized in the total synthesis of cis-Trikentrin A, employing indolynes derived from indoles .
  • Cross-Coupling Reactions: The compound can undergo Negishi cross-coupling reactions, which enhance its synthetic versatility .
  • Radical Cyclization: This method has been used to construct the indane skeleton prior to the formation of the indole ring .

These reactions highlight the compound's reactivity and potential for further chemical modifications.

Cis-Trikentrin A exhibits notable biological activities, particularly in oncology. Studies have shown that it possesses cytotoxic properties against various cancer cell lines. The compound's unique structure contributes to its interaction with biological targets, making it a candidate for further pharmacological exploration. Its activity is often compared to other alkaloids within the same family, which also demonstrate significant anticancer effects.

The synthesis of cis-Trikentrin A has been achieved through several methodologies:

  • Intermolecular Diels-Alder Cycloaddition: This approach involves the use of indolyne precursors generated through Bartoli indole synthesis, allowing for efficient construction of the target compound .
  • Tandem Indolyne Cycloaddition/Negishi Coupling: A novel method that combines cycloaddition with cross-coupling reactions has been developed, providing a flexible and efficient route to synthesize cis-Trikentrin A .
  • Palladium-Catalyzed C−H Functionalization: This method allows for the formation of cis-Trikentrin A from a common meso-hydroquinone intermediate, showcasing advanced synthetic strategies in organic chemistry .

These methods underline the complexity and innovation involved in synthesizing this alkaloid.

Cis-Trikentrin A has potential applications in medicinal chemistry due to its biological activity. It serves as a lead compound for developing new anticancer agents and may also be explored for other therapeutic uses. Its unique structure makes it a valuable scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.

Research into the interactions of cis-Trikentrin A with biological macromolecules is limited but promising. Preliminary studies suggest that it may interact with cellular targets involved in cancer progression, although detailed mechanisms remain to be elucidated. Understanding these interactions could pave the way for its application in targeted therapies.

Cis-Trikentrin A shares structural and functional similarities with several other compounds within the Trikentrin family and related indole alkaloids:

Compound NameStructure TypeBiological ActivityUnique Features
Trans-Trikentrin AIndole AlkaloidCytotoxicGeometric isomer of cis-Trikentrin A
Cis-Trikentrin BIndole AlkaloidCytotoxicStructural variant with different substituents
Herbindole AIndole AlkaloidAnticancerRelated structure with distinct activity profile
Herbindole BIndole AlkaloidAnticancerStructural analog with unique properties

Cis-Trikentrin A stands out due to its specific stereochemistry and unique synthetic pathways that differentiate it from these similar compounds.

Aryl Radical Cyclization Stereochemical Outcomes

The stereochemical outcomes of aryl radical cyclization reactions in cis-Trikentrin A synthesis represent a critical mechanistic consideration that determines the final configuration of the target compound [1] [2]. Aryl radical cyclization processes proceed through highly reactive aryl radical intermediates that exhibit distinct stereochemical preferences depending on the reaction conditions and substrate structure [3] [4] [5].

The formation of cis-Trikentrin A involves aryl radical cyclization as a key step in constructing the indane skeleton, followed by indole ring annulation [6] [7]. The stereochemical outcome of this transformation is controlled by a combination of conformational, steric, stereoelectronic, and torsional effects [8]. These effects operate in concert to direct the radical center toward the least-hindered pathway, with the extent of selectivity increasing at lower reaction temperatures [8].

In aryl radical cyclization reactions relevant to cis-Trikentrin A synthesis, the radical intermediate undergoes preferential cyclization through a chair-like transition state configuration [8]. This chair-like arrangement positions substituents in pseudoequatorial orientations, minimizing steric interactions and providing optimal orbital overlap for bond formation [8]. The stereochemical preference for the cis-configuration in Trikentrin A arises from the specific geometric constraints imposed by the indole framework and the positioning of the ethyl and methyl substituents [1] [2].

Cyclization ModeRing SizeStereochemical OutcomeYield Range
6-exo-trig6-memberedcis-selective40-85%
7-endo-trig7-memberedtrans-selective25-65%
8-endo-trig8-memberedMixed configuration15-45%

The regioselectivity of aryl radical cyclization in Trikentrin A synthesis demonstrates a marked preference for 6-exo-mode ring closure compared to 7-endo cyclization [9]. This selectivity pattern reflects the delicate balance between steric and torsional strains that develop during the mandatory positioning of the radical center and the alkene reacting partner in the carbon-carbon bond formation process [9]. The relatively efficient formation of the benzannulated cycloheptene ring system through 7-endo-trig cyclization occurs via preferential aryl radical attack at the terminal vinyl carbon center [9].

Experimental investigations have revealed that the stereochemical outcome of aryl radical cyclization in cis-Trikentrin A formation is significantly influenced by the electronic nature of the aryl radical [3] [4]. The use of tributyltin hydride and azobisisobutyronitrile as radical initiators provides optimal conditions for achieving high stereoselectivity in the cyclization process [10]. The radical chain mechanism proceeds through initiation, propagation, and termination steps, with the propagation phase being responsible for the productive bond formation [10].

Nitrene 1,5-Electrocyclic Ring-Closing Pathways

The nitrene 1,5-electrocyclic ring-closing mechanism represents a fundamental transformation in the synthesis of cis-Trikentrin A, involving the formation of five-membered ring systems through concerted electron reorganization [11] [12]. This process occurs via nitrene radical intermediates that undergo intramolecular cyclization to generate the cyclopentaindole framework characteristic of the Trikentrin family [13] [14].

Nitrene radical complexes are reactive intermediates with discrete spin density localized at the nitrogen atom of the nitrene moiety [13]. These species function as key intermediates in carbon-hydrogen functionalization reactions and ring-closing processes relevant to indole alkaloid synthesis [13]. The generation of nitrene radicals typically requires the activation of organic azides or related nitrogen-containing precursors under catalytic conditions [13].

In the context of cis-Trikentrin A synthesis, the nitrene 1,5-electrocyclic ring closure proceeds through a concerted mechanism involving a single cyclic transition state [11] [12]. The reaction pathway involves the formation of a nitrene intermediate from an appropriate precursor, followed by intramolecular hydrogen atom abstraction and subsequent radical rebound to form the five-membered ring [13]. This transformation is characterized by high regioselectivity and stereochemical control, making it particularly valuable for constructing complex polycyclic architectures [14].

Nitrene PrecursorCatalyst SystemTemperatureYieldSelectivity
Aryl azidesCobalt porphyrin80°C62-78%>95% cis
Tosyl azidesRhodium acetate60°C55-70%90% cis
Phosphoryl azidesIron complexes100°C45-65%85% cis

The mechanism of nitrene 1,5-electrocyclic ring closure involves several key steps beginning with the generation of a metal-bound nitrene radical intermediate [13]. The nitrene radical species exhibits nitrogen-centered radical character, as confirmed by electron paramagnetic resonance spectroscopy showing characteristic hyperfine coupling patterns [13]. The subsequent intramolecular cyclization occurs through a stepwise hydrogen atom transfer and radical rebound mechanism, rather than a concerted insertion process [13].

Computational studies have provided detailed insights into the transition state geometry and energetics of nitrene 1,5-electrocyclic ring closure in Trikentrin synthesis [11] [12]. The calculated activation barriers for this transformation range from 15-25 kilocalories per mole, depending on the specific substrate structure and catalyst system employed [13]. The reaction demonstrates first-order kinetic dependence on the metal catalyst concentration and zero-order dependence on additional co-reagents, indicating that nitrene formation is the rate-determining step [13].

The stereochemical outcome of nitrene 1,5-electrocyclic ring closure is governed by the preferred approach geometry of the nitrene radical to the target carbon-hydrogen bond [13]. The formation of cis-Trikentrin A through this pathway requires precise control of the nitrene orientation relative to the indole framework to achieve the desired stereochemical configuration [11] [12]. Experimental evidence suggests that the reaction proceeds through the coordination sphere of the metal catalyst, preventing the formation of free nitrenes that would lead to non-selective transformations [13].

Monoimine Quinoid Reactivity in Annulation Processes

The reactivity of monoimine quinoid intermediates plays a crucial role in the annulation processes that construct the complex polycyclic framework of cis-Trikentrin A [15] [16] [17]. These highly reactive species serve as key electrophilic partners in cycloaddition reactions that form the benzannulated ring systems characteristic of the Trikentrin structure [17] [18].

Monoimine quinoid compounds are characterized by their dual electrophilic and nucleophilic reactivity patterns, arising from the quinoid electronic structure and the presence of the imine nitrogen [15] [16]. The attack of nucleophilic reagents on quinone imines typically leads to aromatization of the quinone skeleton, resulting in both high reactivity and synthetic utility [17]. This reactivity profile makes monoimine quinoids particularly valuable as building blocks for constructing nitrogen-containing heterocyclic systems [17].

In cis-Trikentrin A synthesis, monoimine quinoid intermediates are generated through oxidative transformation of appropriate aminophenol precursors using hypervalent iodine reagents or related oxidizing agents [16] [17]. The resulting ortho-quinone monoimines undergo rapid trapping by electron-rich alkenes or other nucleophilic partners to afford benzoxazine derivatives that serve as advanced intermediates in the total synthesis [16] [17].

Quinoid TypeGeneration MethodTrapping AgentProduct YieldRing Size
ortho-Quinone monoimineDiacetoxyiodobenzeneVinyl ethers65-78%6-membered
para-Quinone monoimineManganese dioxideEnamines55-70%5-membered
Quinone diimineLead tetraacetateCyclic alkenes40-60%7-membered

The mechanism of monoimine quinoid annulation involves initial formation of the quinoid intermediate through oxidative deamination or related processes [19]. The highly electrophilic quinone imine then undergoes nucleophilic attack by the annulation partner, followed by intramolecular cyclization to generate the fused ring system [17]. This process typically proceeds through a concerted or stepwise mechanism depending on the electronic characteristics of the participating components [17].

Domino annulation reactions of quinone imines have emerged as powerful synthetic methodologies for constructing complex nitrogen heterocycles [17]. These transformations involve sequential bond-forming events that create multiple rings in a single operation, providing rapid access to polycyclic structures [17]. In the context of Trikentrin synthesis, such domino processes enable the efficient assembly of the tricyclic indole core through carefully orchestrated cyclization cascades [17].

The stereochemical control in monoimine quinoid annulation reactions depends on the conformational preferences of the quinoid intermediate and the approach geometry of the nucleophilic partner [17]. Computational studies have revealed that the preferred transition state geometries involve chair-like conformations that minimize steric interactions between substituents [17]. The formation of cis-Trikentrin A requires specific stereochemical control during the annulation process to establish the correct relative configuration of the substituents on the cyclopentane ring [1] [2].

Transition State Analysis of Pericyclic Transformations

The transition state analysis of pericyclic transformations in cis-Trikentrin A synthesis provides fundamental insights into the mechanistic pathways that govern ring formation and stereochemical outcomes [20] [21] [22]. Pericyclic reactions proceed through concerted mechanisms involving cyclic transition states, where bond formation and breaking occur simultaneously without the involvement of discrete intermediates [20] [23].

Pericyclic transformations are characterized by cyclic transition state geometries where the bond orbitals involved in the reaction overlap in a continuous cycle [20] [23]. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcomes based on the conservation of orbital symmetry [22] [24]. The electron count in the transition state determines whether the reaction proceeds through suprafacial or antarafacial pathways [21] [24].

In the synthesis of cis-Trikentrin A, pericyclic transformations involve both thermal and photochemical processes that create the polycyclic framework [20] [21]. The stereochemical outcomes of these reactions depend on whether the electron count corresponds to a 4n or 4n+2 system, with different stereochemical preferences observed under thermal versus photochemical conditions [21] [24].

Reaction TypeElectron CountThermal StereochemistryPhotochemical Stereochemistry
Electrocyclic4nConrotatoryDisrotatory
Electrocyclic4n+2DisrotatoryConrotatory
Cycloaddition4nAntarafacialSuprafacial
Cycloaddition4n+2SuprafacialAntarafacial

The transition state geometries of pericyclic transformations in Trikentrin synthesis have been characterized through computational quantum chemical methods [22] [25]. Density functional theory calculations reveal the detailed electronic structure and energetics of the reaction pathways, providing quantitative predictions of activation barriers and reaction selectivities [22] [25]. These computational studies demonstrate that the reactions proceed through highly organized transition states with specific geometric requirements for optimal orbital overlap [25].

Frontier molecular orbital analysis provides additional mechanistic insights into pericyclic transformations relevant to cis-Trikentrin A formation [22] [25]. The interactions between the highest occupied molecular orbital and lowest unoccupied molecular orbital of the reacting partners determine the feasibility and selectivity of the transformation [22]. These orbital interactions are particularly important in cycloaddition reactions that form the benzannulated ring systems in the Trikentrin structure [25].

The synchronicity of bond formation in pericyclic transitions states varies depending on the electronic characteristics of the substrates and reaction conditions [20] [25]. Some reactions proceed through fully synchronous pathways where all bonds form simultaneously, while others exhibit asynchronous behavior with unequal extents of bond formation in the transition state [25]. The degree of asynchronicity influences the reaction rates and stereochemical outcomes, making it a crucial consideration in synthetic planning [25].

The development of iodinated indole precursors represents a crucial strategic component in the synthetic engineering of cis-trikentrin A. While the primary synthetic routes to this natural product have focused predominantly on brominated intermediates [1] [2], iodinated indole systems offer complementary reactivity profiles and enhanced versatility for cross-coupling applications.

The regioselective introduction of iodine functionality into indole substrates has been achieved through multiple synthetic pathways. Direct electrophilic iodination at the C5-position of indoles has been accomplished using metal-free conditions, providing excellent regioselectivity and functional group tolerance [3]. The reaction proceeds via a radical pathway mechanism, offering mild reaction conditions that are particularly beneficial for late-stage functionalization of complex molecular frameworks.

Iodine-catalyzed synthesis methodologies have emerged as powerful tools for generating indole-containing intermediates [4] [5]. These approaches utilize molecular iodine as both catalyst and iodine source, enabling efficient construction of complex indole derivatives under environmentally benign conditions. The catalytic system demonstrates exceptional tolerance for various functional groups including carboxylic acids, amides, esters, nitro groups, ethers, amines, hydroxyl groups, ketones, and formyl functionalities [5].

The preparation of 3-iodo-1H-indole (molecular formula C8H6IN) serves as a representative example of this intermediate class [6]. This compound exhibits characteristic spectroscopic properties with the iodine substituent significantly influencing the electronic distribution within the indole nucleus. The synthetic utility of such iodinated precursors extends beyond simple cross-coupling applications to include potential roles in cascade reactions and multi-component synthetic sequences.

Advanced iodinated building blocks have been developed through palladium-catalyzed iodine-assisted carbonylation reactions [7]. These methodologies enable the regioselective formation of indole-3-carboxylates through preiodination strategies, offering alternatives to traditional carbonylation processes that rely on toxic carbon monoxide gas. The use of difluorocarbene as a carbonyl surrogate represents a significant advancement in operational safety and synthetic scalability.

The mechanistic understanding of iodine-mediated indole functionalization has revealed the importance of pyrylium ion intermediates in electrophilic substitution reactions [5]. The coordination of iodine to hydroxyl functionalities facilitates elimination processes that generate reactive electrophilic species, which subsequently undergo nucleophilic attack by indole substrates. This mechanistic insight has enabled the development of highly efficient synthetic protocols that proceed under mild conditions with excellent yields.

Triflate-Containing Building Block Syntheses

Triflate-containing building blocks constitute an exceptionally important class of synthetic intermediates for cis-trikentrin A construction, primarily due to the outstanding leaving group properties of the trifluoromethanesulfonate functionality [8]. The triflate group exhibits remarkable stability through resonance delocalization of negative charge across three oxygen atoms, further enhanced by the strong electron-withdrawing nature of the trifluoromethyl substituent.

The synthetic preparation of triflate-containing intermediates has been accomplished through multiple strategic approaches. The most common methodology involves the reaction of trifluoromethanesulfonic anhydride with alcohols under basic conditions [9]. This approach provides exceptional reaction mildness but requires careful post-reaction workup procedures to remove salt byproducts, which can be challenging due to the inherent instability of many organic triflates.

Alternative synthetic routes have been developed to address the limitations of traditional triflating methods. The reaction of silver triflate with organic halides represents a metathesis approach that benefits from the precipitation of silver halide salts [10]. This methodology has proven particularly effective for the preparation of tertiary alkyl triflates, which are among the most reactive substrates in nucleophilic substitution reactions.

The synthesis of alkyl triflates using orthoformate reagents has emerged as an innovative solution to traditional synthetic challenges [9]. The reaction of trifluoromethanesulfonic anhydride with tri-n-butyl orthoformate under controlled conditions provides n-butyl trifluoromethanesulfonate in 89% yield through a mild, operationally simple procedure. Similar protocols have been developed for isopropyl and isoamyl derivatives, demonstrating the general applicability of this approach.

Aromatic triflate systems have been extensively developed as versatile building blocks for cross-coupling applications [11]. These compounds enable utilization in numerous nucleophilic substitution and coupling reactions including Suzuki, Heck, Sonogashira, and Stille methodologies. The exceptional leaving group ability of triflate makes these intermediates particularly valuable for constructing carbon-carbon bonds under relatively mild reaction conditions.

The preparation of specialized triflate reagents has been accomplished through the development of mild triflating agents. Phenyl triflimide (N,N-bis(trifluoromethanesulfonyl)aniline) represents an important advancement in this area, providing a reagent system where the byproduct is the relatively benign [CF3SO2N−Ph]− anion [8]. This approach offers significant advantages in terms of reaction cleanliness and product purification.

The thermal stability of triflate salts represents an important consideration in synthetic planning, with melting points reaching up to 350°C for sodium, boron, and silver salts in water-free form [8]. This exceptional thermal stability enables the use of triflate-containing intermediates under a wide range of reaction conditions, including elevated temperature cross-coupling processes.

Alkyl-Substituted Cyclopentane Intermediate Strategies

The construction of alkyl-substituted cyclopentane intermediates represents one of the most challenging aspects of cis-trikentrin A synthesis, requiring sophisticated strategic approaches to achieve the necessary stereochemical control and substitution patterns [1] [2]. The cyclopentane core of trikentrin A contains multiple stereogenic centers that must be established with high fidelity to achieve the desired biological activity profile.

The development of efficient cyclopentane ring formation methodologies has focused on several key strategic approaches. The Thorpe-Ingold effect, also known as the gem-dimethyl effect, has been extensively utilized to enhance cyclization rates through the placement of quaternary carbon centers within the cyclization precursor chain [12]. This effect occurs due to the smaller C-C-C bond angles at quaternary centers, which predispose the molecular framework toward ring closure.

Zirconium-mediated cyclopentane synthesis has emerged as a powerful methodology for constructing substituted five-membered rings [12]. The formation of zirconacycle intermediates through the reaction of bis(cyclopentadienyl)zirconium dichloride with appropriate substrates enables subsequent functionalization through carbonylation, cyanide insertion, or cross-coupling reactions. This approach has been successfully applied in the synthesis of complex natural products including 7-epi-β-bulnesene.

The Michael-aldol-β-lactonization organocascade process represents a sophisticated approach to complex cyclopentane synthesis [13]. This methodology utilizes chiral α,β-unsaturated acylammonium intermediates generated through activation of unsaturated acid chlorides with chiral isothiourea catalysts. The resulting cascade process enables the construction of two C-C bonds, one C-O bond, two rings, and three contiguous stereogenic centers in a single operation with high levels of stereochemical control.

Rhodium-catalyzed tandem ylide formation and sigmatropic rearrangement processes have been developed for the stereoselective synthesis of cyclopentanes bearing four stereogenic centers [14]. This methodology employs vinyldiazoacetates and chiral allyl alcohols in a convergent synthetic strategy that generates multiple bonds and stereocenters through a well-defined mechanistic pathway. The use of substoichiometric rhodium catalyst loadings (0.1 mol%) demonstrates the efficiency and practical utility of this approach.

The radical-mediated assembly of cyclopentane systems has been extensively investigated for trikentrin synthesis applications [1]. These approaches typically involve the generation of radical intermediates through various methods including tin hydride reduction, photochemical initiation, or transition metal catalysis. The resulting radical cascades enable the formation of multiple bonds in a single synthetic operation while establishing the necessary stereochemical relationships.

Cyclopentenone intermediates have proven particularly valuable as versatile precursors for highly substituted cyclopentane derivatives [15]. The allene oxide to cyclopentenone cyclization mechanism proceeds through diradical oxyallyl intermediates, providing access to complex ring systems with defined stereochemical outcomes. This methodology has been applied to the synthesis of various natural product frameworks including those related to the gibberellin family of terpenoids.

The development of efficient synthetic routes to 2-alkyl-cyclopentane-1,3-diones has been accomplished through alkaline cyclization protocols [16]. These approaches involve the treatment of β-keto esters with alkaline agents in aprotic solvents, followed by saponification and decarboxylation to afford the desired cyclopentane derivatives. The methodology enables the preparation of various alkyl-substituted systems that serve as key intermediates for further synthetic elaboration.

The strategic application of these diverse cyclopentane construction methodologies in cis-trikentrin A synthesis requires careful consideration of the specific substitution patterns and stereochemical requirements of the target molecule. The successful implementation of these approaches has enabled access to this challenging natural product through multiple synthetic routes, each offering unique advantages and limitations based on the specific intermediate engineering strategy employed.

XLogP3

4.3

Hydrogen Bond Donor Count

1

Exact Mass

213.151749610 g/mol

Monoisotopic Mass

213.151749610 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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